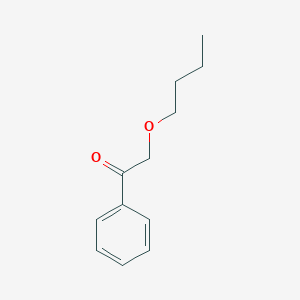

2-Butoxy-1-phenylethanone

Description

2-Butoxy-1-phenylethanone is an aromatic ketone derivative with the inferred structure Ph-C(O)-CH₂-O-(CH₂)₃CH₃, where a phenylethanone backbone is substituted with a butoxy group at the 2-position. The butoxy group likely enhances lipophilicity, influencing solubility and reactivity compared to unsubstituted phenylethanone derivatives .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-butoxy-1-phenylethanone |

InChI |

InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

MIKJKIMMCNQHKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .

Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Halogenation, particularly bromination.

Common Reagents and Conditions:

Bromination: Using pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) with catalysts like NH4OAc or FeCl3

Oxidation: Using oxidizing agents like or .

Reduction: Using reducing agents like or .

Major Products:

Brominated derivatives: such as .

Alcohols: and depending on the reaction conditions.

Scientific Research Applications

Alpha-Butoxyacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of bromoacetophenone derivatives .

Biology: Employed in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of fragrances, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .

Comparison with Similar Compounds

2-Ethoxy-1-phenylethanol (CAS 22383-53-5)

- Molecular Formula : C₁₀H₁₄O₂

- Structure: Ethoxy group (-OCH₂CH₃) replaces the ketone oxygen in 2-Butoxy-1-phenylethanone, forming a secondary alcohol.

- Properties : Higher polarity due to the hydroxyl group, leading to increased water solubility compared to ketones. Used as an intermediate in fragrances and pharmaceuticals .

2-(1,3-Benzothiazol-2-yl)-1-phenylethanone (CAS 56071-71-7)

- Molecular Formula: C₁₅H₁₁NOS

- Structure: Benzothiazole ring attached to the phenylethanone backbone.

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS 23085-45-2)

- Molecular Formula : C₁₅H₁₁ClN₂O

- Structure : Chlorinated benzimidazole substituent.

- Properties : The electron-withdrawing chloro group and aromatic N-heterocycle may increase electrophilicity, making it reactive in cross-coupling reactions or kinase inhibition studies .

Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound* | C₁₂H₁₆O₂ | 192.26 (inferred) | Butoxy, ketone | Solvent, synthetic intermediate |

| 2-Ethoxy-1-phenylethanol | C₁₀H₁₄O₂ | 166.22 | Ethoxy, hydroxyl | Pharmaceuticals, fragrances |

| 2-Benzothiazolyl derivative | C₁₅H₁₁NOS | 253.32 | Benzothiazole, ketone | Optoelectronics, sensors |

| Chlorobenzimidazole analog | C₁₅H₁₁ClN₂O | 270.71 | Chloro, benzimidazole | Medicinal chemistry |

*Inferred data due to lack of direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.